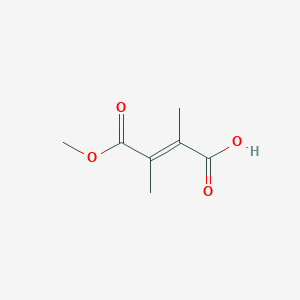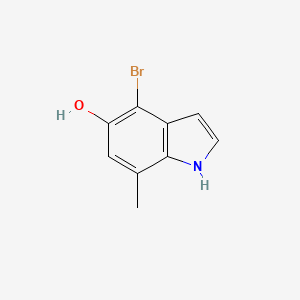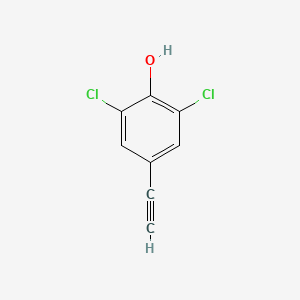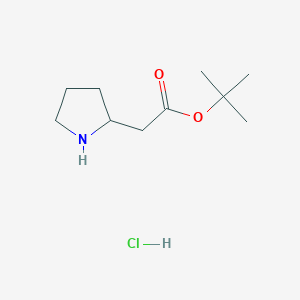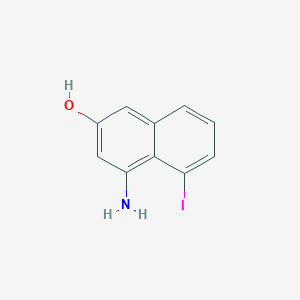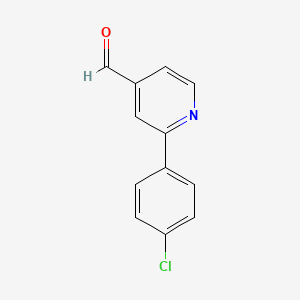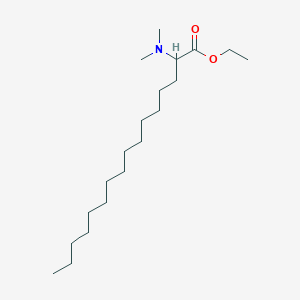
Ethyl 2-(dimethylamino)hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(dimethylamino)hexadecanoate is a chemical compound with the molecular formula C20H41NO2. It is known for its unique structure, which includes a long hexadecanoate chain and a dimethylamino group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(dimethylamino)hexadecanoate can be synthesized through a reaction between hexadecanoic acid and 2-(dimethylamino)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(dimethylamino)hexadecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Hexadecanoic acid derivatives.
Reduction: Hexadecanol derivatives.
Substitution: Various substituted hexadecanoate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(dimethylamino)hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of ethyl 2-(dimethylamino)hexadecanoate involves its interaction with biological membranes. The dimethylamino group can interact with the polar head groups of membrane lipids, while the long hexadecanoate chain integrates into the hydrophobic core of the membrane. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(dimethylamino)hexadecanoate can be compared with other similar compounds, such as:
- 2-(dimethylamino)ethyl hexadecanoate
- 2-(dimethylamino)ethyl acetate
- 2-(dimethylamino)ethyl methanesulfonate
Uniqueness
What sets this compound apart is its specific combination of a long hydrophobic chain and a polar dimethylamino group, making it particularly effective in applications involving membrane interactions.
Eigenschaften
CAS-Nummer |
10606-34-5 |
|---|---|
Molekularformel |
C20H41NO2 |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
ethyl 2-(dimethylamino)hexadecanoate |
InChI |
InChI=1S/C20H41NO2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19(21(3)4)20(22)23-6-2/h19H,5-18H2,1-4H3 |
InChI-Schlüssel |
FHCGWLWLTQAVLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(=O)OCC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)



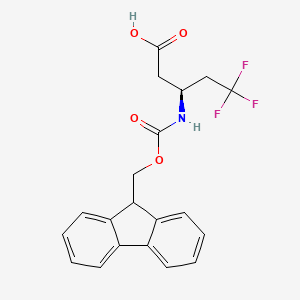
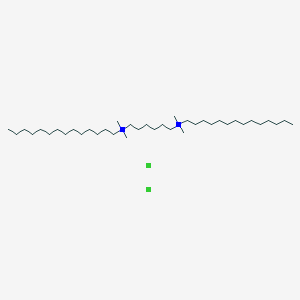
![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)
